molecular formula C9H13N3O B13672045 N-Hydroxy-5-isopropylpicolinimidamide

N-Hydroxy-5-isopropylpicolinimidamide

Cat. No.: B13672045
M. Wt: 179.22 g/mol
InChI Key: HYVYFQSQXVZHPD-UHFFFAOYSA-N
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Description

N-Hydroxy-5-isopropylpicolinimidamide is a chemical compound with the molecular formula C9H13N3O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-5-isopropylpicolinimidamide typically involves the reaction of 5-isopropylpicolinimidamide with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and requires careful monitoring of temperature and pH to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is scaled up from laboratory conditions, ensuring that the reaction parameters are maintained to achieve consistent quality. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-5-isopropylpicolinimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted picolinimidamide compounds with different functional groups.

Scientific Research Applications

N-Hydroxy-5-isopropylpicolinimidamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or activator.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-Hydroxy-5-isopropylpicolinimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxysuccinimide: A compound with similar hydroxylamine functionality, used in peptide synthesis.

    N-Hydroxyphthalimide: Another hydroxylamine derivative with applications in organic synthesis.

Uniqueness

N-Hydroxy-5-isopropylpicolinimidamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its isopropyl group and picolinimidamide core differentiate it from other hydroxylamine derivatives, making it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

N'-hydroxy-5-propan-2-ylpyridine-2-carboximidamide

InChI

InChI=1S/C9H13N3O/c1-6(2)7-3-4-8(11-5-7)9(10)12-13/h3-6,13H,1-2H3,(H2,10,12)

InChI Key

HYVYFQSQXVZHPD-UHFFFAOYSA-N

Isomeric SMILES

CC(C)C1=CN=C(C=C1)/C(=N/O)/N

Canonical SMILES

CC(C)C1=CN=C(C=C1)C(=NO)N

Origin of Product

United States

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